Cas no 5287-46-7 ((2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid)

(2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid structure
5287-46-7 structure
Nome del prodotto:(2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid
Numero CAS:5287-46-7
MF:C8H15NO2S
MW:189.27520108223
CID:371289
PubChem ID:21359

(2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Cysteine,S-(3-methyl-2-buten-1-yl)-
    • (2R)-2-amino-3-(3-methylbut-2-enylsulfanyl)propanoic acid
    • 2-Amino-3-prenylmercaptopropionic acid
    • 2-Amino-3-prenylthiopropionic acid
    • 3-((3-Methyl-2-butenyl)thio)-L-alanine
    • BRN 4307045
    • ITA-275
    • L-Alanine, 3-((3-methyl-2-butenyl)thio)-
    • Prenisteina
    • Prenisteina [INN-Spanish]
    • Prenisteina [Spanish]
    • Prenisteine
    • Prenisteine [INN]
    • Prenisteinum
    • Prenisteinum [INN-Latin]
    • S-(3-Methyl-2-butenyl-L-cysteine)
    • S-(3-methylbut-2-en-1-yl)-L-cysteine
    • S-Prenyl-L-cysteine
    • UNII-99TA452185
    • (2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid
    • 5287-46-7
    • 99TA452185
    • NS00125714
    • DTXSID60200908
    • S-dimethylallyl-L-cysteine
    • Q27104600
    • AKOS010388974
    • CHEMBL2105861
    • EN300-1270343
    • Z760035506
    • CHEBI:47914
    • (2R)-2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid
    • CS-0082734
    • SCHEMBL1423580
    • Inchi: InChI=1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
    • Chiave InChI: ULHWZNASVJIOEM-ZETCQYMHSA-N
    • Sorrisi: CC(=CCSCC(C(=O)O)N)C

Proprietà calcolate

  • Massa esatta: 189.082
  • Massa monoisotopica: 189.082
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 5
  • Complessità: 176
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 88.6A^2
  • XLogP3: -1.2

Proprietà sperimentali

  • Densità: 1.135
  • Punto di ebollizione: 328.8°Cat760mmHg
  • Punto di infiammabilità: 152.6°C
  • Indice di rifrazione: 1.537

(2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1270343-0.25g
(2R)-2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid
5287-46-7 95%
0.25g
$524.0 2023-07-10
Enamine
EN300-1270343-10.0g
(2R)-2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid
5287-46-7 95%
10.0g
$4545.0 2023-07-10
Enamine
EN300-1270343-5000mg
(2R)-2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid
5287-46-7 95.0%
5000mg
$3065.0 2023-10-02
1PlusChem
1P00DIPD-10g
Prenisteine
5287-46-7 95%
10g
$5680.00 2024-04-30
A2B Chem LLC
AG29969-1g
Prenisteine
5287-46-7 95%
1g
$1148.00 2023-12-30
1PlusChem
1P00DIPD-500mg
Prenisteine
5287-46-7 95%
500mg
$1075.00 2025-02-26
Aaron
AR00DIXP-10g
Prenisteine
5287-46-7 95%
10g
$6275.00 2023-12-13
Aaron
AR00DIXP-1g
Prenisteine
5287-46-7 95%
1g
$789.00 2025-01-24
Aaron
AR00DIXP-2.5g
Prenisteine
5287-46-7 95%
2.5g
$2873.00 2023-12-13
Enamine
EN300-1270343-50mg
(2R)-2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid
5287-46-7 95.0%
50mg
$245.0 2023-10-02
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